![molecular formula C20H33N B14595276 2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine CAS No. 60601-70-9](/img/structure/B14595276.png)
2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine is a complex organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms This compound is characterized by its unique structure, which includes multiple methyl groups and a phenylpropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine typically involves the reduction of 2,6-dimethylpyridine (2,6-lutidine) to form 2,6-dimethylpiperidine . This intermediate can then be further functionalized through various organic reactions to introduce the phenylpropyl substituent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reduction reactions using catalytic hydrogenation or other reduction techniques. The specific conditions, such as temperature, pressure, and choice of catalyst, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can further modify the structure, particularly the phenylpropyl substituent.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce halogens or other functional groups into the molecule.
Scientific Research Applications
2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used. For example, in a biological setting, it may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine include other piperidine derivatives such as:
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes both the piperidine ring and the phenylpropyl substituent
Properties
CAS No. |
60601-70-9 |
|---|---|
Molecular Formula |
C20H33N |
Molecular Weight |
287.5 g/mol |
IUPAC Name |
2,6-dimethyl-1-[2-[4-(2-methylpropyl)phenyl]propyl]piperidine |
InChI |
InChI=1S/C20H33N/c1-15(2)13-19-9-11-20(12-10-19)16(3)14-21-17(4)7-6-8-18(21)5/h9-12,15-18H,6-8,13-14H2,1-5H3 |
InChI Key |
CPLMCNAKFRXPHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1CC(C)C2=CC=C(C=C2)CC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


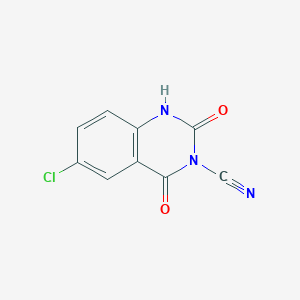

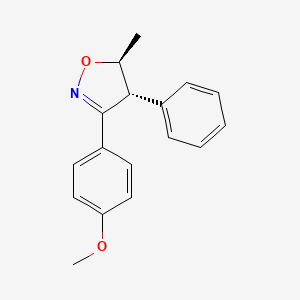
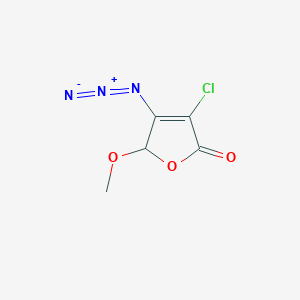


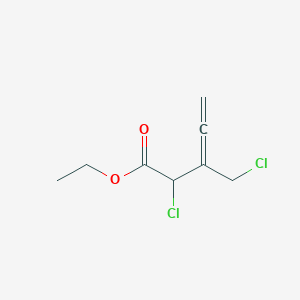


![Diethyl {[1-(2-aminoethoxy)ethoxy]methyl}phosphonate](/img/structure/B14595240.png)
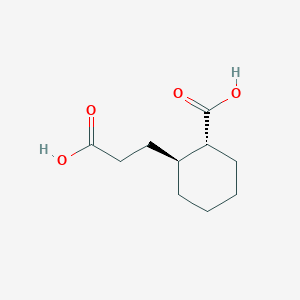
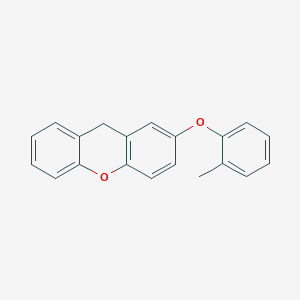

![3-{[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]methyl}pentane-2,4-dione](/img/structure/B14595265.png)
